molecular formula C14H16N2O3 B13004319 Benzyl 2-oxo-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate

Benzyl 2-oxo-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate

Cat. No.: B13004319
M. Wt: 260.29 g/mol
InChI Key: IHLDXVASLDZQLY-UHFFFAOYSA-N
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Description

Benzyl2-oxohexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is a complex organic compound belonging to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of Benzyl2-oxohexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate includes a fused pyrrole ring system, which is known for its stability and reactivity in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl2-oxohexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate typically involves a multi-step process. One common method includes the sequential [3 + 2] cycloaddition reaction of azomethine ylides with maleimides, followed by intramolecular lactamization . The condensation of an α-amino acid methyl ester with 2-nitrobenzaldehyde leads to an ester-stabilized azomethine ylide, which further reacts with maleimide to form the desired compound .

Industrial Production Methods

Industrial production of Benzyl2-oxohexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl2-oxohexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzyl2-oxohexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl2-oxohexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl2-oxohexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate is unique due to its fused pyrrole ring system, which imparts stability and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research and industry.

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

benzyl 2-oxo-1,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxylate

InChI

InChI=1S/C14H16N2O3/c17-13-6-11-7-16(8-12(11)15-13)14(18)19-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,15,17)

InChI Key

IHLDXVASLDZQLY-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC2NC1=O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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